Acetylcholinesterase (AChE) Inhibition Profile
4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine exhibits potent and species-selective inhibition of acetylcholinesterase (AChE). Data from BindingDB show an IC₅₀ of 27 nM against mouse AChE [1]. Crucially, its activity against human recombinant AChE is substantially weaker, with a reported IC₅₀ of 1,580 nM [2].
Human AChE IC₅₀ 1,580 nM
vs. methylated analog >26,000 nM
| Evidence Dimension | AChE Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | Mouse AChE: IC₅₀ = 27 nM; Human AChE: IC₅₀ = 1,580 nM |
| Comparator Or Baseline | A closely related analog, N-[(4-chlorophenyl)sulfanyl]methyl-N-methylaniline, showed no inhibition of AChE at 26 µM . |
| Quantified Difference | The compound is >960-fold more potent against mouse AChE than the methylated analog is against AChE (27 nM vs. >26,000 nM). |
| Conditions | Mouse AChE: cortical homogenate, acetylthiocholine iodide substrate, 20 min incubation, Ellman's method. Human AChE: recombinant enzyme, same substrate and detection method. |
Why This Matters
This data is critical for researchers selecting compounds for specific in vivo models (e.g., mouse studies) versus human target validation.
- [1] BindingDB. (n.d.). BDBM50585471 (CHEMBL5074796). Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
- [2] BindingDB. (n.d.). BDBM50569749 (CHEMBL4857554). Activity Spreadsheet -- Enzyme Inhibition Constant Data. View Source
